molecular formula C25H24F3NO4 B14117244 (R)-1-phenylethanamine (R)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

(R)-1-phenylethanamine (R)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

Cat. No.: B14117244
M. Wt: 459.5 g/mol
InChI Key: BOVNVEXENBANGR-DEZAYANASA-N
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Description

®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethanamine moiety and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may start with the preparation of ®-1-phenylethanamine, followed by the introduction of the trifluoromethyl-substituted phenyl group through a series of reactions such as nucleophilic substitution and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its ability to interact with specific molecular targets makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, ®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs with specific therapeutic targets, such as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-phenylethanamine ®-2-((1-(2-chlorophenyl)ethoxy)carbonyl)benzoate
  • ®-1-phenylethanamine ®-2-((1-(2-methylphenyl)ethoxy)carbonyl)benzoate
  • ®-1-phenylethanamine ®-2-((1-(2-fluorophenyl)ethoxy)carbonyl)benzoate

Uniqueness

Compared to similar compounds, ®-1-phenylethanamine ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.

Properties

Molecular Formula

C25H24F3NO4

Molecular Weight

459.5 g/mol

IUPAC Name

(1R)-1-phenylethanamine;2-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid

InChI

InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3/t10-;7-/m11/s1

InChI Key

BOVNVEXENBANGR-DEZAYANASA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N.C[C@H](C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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